6-chloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The starting materials may include 4H-chromen-4-one, 3,4-dimethoxybenzylamine, and 6-chlorobenzoic acid. The synthesis may involve:
Step 1: Formation of the chromene core through cyclization reactions.
Step 2: Introduction of the 6-chloro substituent via halogenation.
Step 3: Coupling with 3,4-dimethoxybenzylamine to form the amide linkage.
Step 4: Incorporation of the tetrahydrothiophene moiety through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4H-chromen-4-one: A simpler chromene derivative with similar core structure.
N-(3,4-dimethoxybenzyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the chloro and tetrahydrothiophene substituents.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide: Lacks the chloro and dimethoxybenzyl substituents.
Uniqueness
The uniqueness of 6-chloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C23H22ClNO7S |
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Molecular Weight |
491.9 g/mol |
IUPAC Name |
6-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H22ClNO7S/c1-30-20-5-3-14(9-21(20)31-2)12-25(16-7-8-33(28,29)13-16)23(27)22-11-18(26)17-10-15(24)4-6-19(17)32-22/h3-6,9-11,16H,7-8,12-13H2,1-2H3 |
InChI Key |
PNOQBPMRRNKYAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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